Methyl 2-(2-furyl)benzoate
Overview
Description
Methyl 2-(2-furyl)benzoate is an organic compound with the molecular formula C12H10O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a furan ring at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-furyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-furyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(2-furyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted this compound derivatives.
Scientific Research Applications
Methyl 2-(2-furyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(2-furyl)benzoate and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 2-(2-furyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-furyl)benzoate: Similar structure but with the furan ring at the para position. This positional isomer may exhibit different chemical reactivity and biological activity.
Methyl 2-(2-thienyl)benzoate: Contains a thiophene ring instead of a furan ring. The presence of sulfur in the thiophene ring can influence the compound’s electronic properties and reactivity.
Methyl 2-(2-pyridyl)benzoate: Contains a pyridine ring, which introduces basicity and can participate in different types of chemical interactions compared to the furan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(furan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAMGCYGCDNQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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